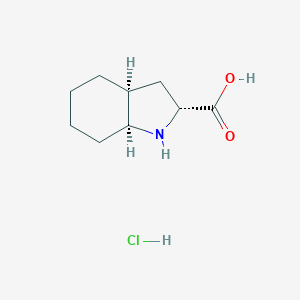

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) has been improved through the formation of a trichloromethyloxazolidinone derivative. This approach allows for effective synthesis and completely diastereoselective α-alkylation, providing a concise route to enantiopure α-tetrasubstituted derivatives of this Oic stereoisomer (Sayago, Calaza, Jiménez, & Cativiela, 2008). Another synthesis route involves reductive cyclization to produce analogues of hexahydropyrrolo[2,3-b]indole, utilizing readily available substrates and reagents for efficient production (Hong & Yao, 2010).

Molecular Structure Analysis

The molecular structure of (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid and its derivatives has been extensively analyzed to understand its chemical behavior and potential applications. Studies have highlighted the importance of its chiral centers and the stereochemical outcomes of reactions, especially in the context of drug synthesis and peptide incorporation (Sayago et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride often focus on its α-functionalization. The compound's structure facilitates highly selective alkylations, enabling the synthesis of α-substituted analogues with retained configuration, critical for further chemical modifications and applications in peptide synthesis (Sayago et al., 2009).

Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride, have demonstrated potential in biorenewable chemical production due to their flexibility and usage as precursors for various industrial chemicals. These acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields, highlighting their potency as microbial inhibitors. This review provides insights into metabolic engineering strategies to increase microbial robustness against carboxylic acid inhibition, focusing on membrane damage and internal pH decrease effects. Understanding these mechanisms can aid in developing more robust strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Indole Synthesis

Indole alkaloids, such as those derived from (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride, have inspired organic synthesis chemists for over a century. Recent developments in indole synthesis methodologies have been significant, with a classification framework proposed to categorize all indole syntheses. This review highlights the diverse approaches to indole construction, emphasizing the importance of understanding the historical and current state of art in indole synthesis strategies. The classification system aims to aid in identifying challenges and directing efforts toward overcoming them in indole synthesis (Taber & Tirunahari, 2011).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids (HCAs) have garnered attention for their significant biological properties, including antioxidant activities. This review synthesizes studies focused on the structure-activity relationships (SARs) of HCAs, highlighting the critical role of unsaturated bonds on the side chain for their activity. The review also discusses the influence of structural modifications on antioxidant activity, providing a foundation for future medicinal chemistry efforts to optimize HCAs for managing oxidative stress-related diseases. The presence of (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride within this context could offer insights into its potential as a precursor for developing potent antioxidant molecules (Razzaghi-Asl et al., 2013).

Safety And Hazards

Orientations Futures

As “(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride” is a key starting material for the synthesis of Perindopril and Trandolapril , future research could focus on improving the synthesis process, exploring new applications, and studying the biological effects of this compound and its derivatives.

Propriétés

IUPAC Name |

(2R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7-,8+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONAUWFRJYNGAC-CGJXVAEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@@H](N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)

![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)

![3-[(2-Carboxyethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50963.png)